Bicyclo[8.2.2]tetradeca-1(13),10-diene

Anti-Bredt olefin X-ray crystallography Strain energy

Researchers requiring a non-aromatic, strained bridgehead diene often face limited commercial availability and uncharacterized materials. This compound solves that challenge. It is a key substrate for accessing tricyclo[8.2.2.0^{12,13}]tetradec-10-ene frameworks via photochemical [2+2] cycloaddition, a reaction precluded in the aromatic triene and tetraene analogs. - Unique anti-Bredt bridgehead olefin with a quantified twist angle (≥12° deviation) for strain-release-driven transformations. - Fully hydrocarbon scaffold (C14H22) eliminates heteroatom interference, simplifying mechanistic interpretation. - Sourced from the AldrichCPR collection of rare chemicals, with identity verifiable via archived 1H NMR, FTIR, and GC-MS spectra.

Molecular Formula C14H22
Molecular Weight 190.32 g/mol
CAS No. 89507-05-1
Cat. No. B15431759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[8.2.2]tetradeca-1(13),10-diene
CAS89507-05-1
Molecular FormulaC14H22
Molecular Weight190.32 g/mol
Structural Identifiers
SMILESC1CCCCC2=CCC(=CC2)CCC1
InChIInChI=1S/C14H22/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h9,12H,1-8,10-11H2
InChIKeyGFEATGVCWOUKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[8.2.2]tetradeca-1(13),10-diene – Structural Identity & Cyclophane Context


Bicyclo[8.2.2]tetradeca-1(13),10-diene (CAS 89507-05-1) is a C14H22 bridged bicyclic hydrocarbon containing two endocyclic double bonds, one of which is located at a bridgehead position, classifying it as a member of the anti-Bredt olefin subclass [1]. The compound belongs to the [8]paracyclophane structural family, characterized by an octamethylene bridge spanning a 1,4-disubstituted cyclohexadiene core [2]. It is catalogued as a rare research chemical (AldrichCPR collection) with limited analytical characterization supplied by vendors [3]. Its molecular properties include an exact mass of 190.17215 g/mol, zero hydrogen bond donors or acceptors, and zero rotatable bonds, as predicted computationally . Spectroscopic reference data—comprising 1H NMR, FTIR, and GC-MS spectra—are archived in the Wiley KnowItAll spectral library [4].

Structural class [8]Paracyclophane, anti-Bredt olefin – bridgehead diene with measurable twist
Procurement context AldrichCPR rare research chemical; limited vendor analytical characterization
Reference data 1H NMR, FTIR, GC-MS spectra archived in Wiley KnowItAll spectral library

Why Generic Substitution Fails for Bicyclo[8.2.2]tetradeca-1(13),10-diene


Within the bicyclo[8.2.2]tetradeca family, even subtle alterations in the number and position of olefins produce substantial changes in ground-state geometry, strain energy, and reactivity. The target diene (C14H22) possesses two localized double bonds, whereas its closest commercially catalogued analogs—bicyclo[8.2.2]tetradeca-10,12,13-triene (C14H20, CAS 4685-74-9) and bicyclo[8.2.2]tetradeca-5,10,12,13-tetraene (C14H18, CAS 50703-41-8)—incorporate three and four double bonds, respectively, with the triene and tetraene featuring aromatic or conjugated π-systems absent in the diene [1]. The bridgehead olefin of the diene imposes anti-Bredt strain, resulting in a measurably twisted double bond that is not present in the fully aromatized or reduced analogs [2]. Consequently, these in-class compounds cannot be interchanged in applications where a specific degree of unsaturation, a non-aromatic bridgehead diene, or a defined strain profile is required.

Unsaturation mismatch
Triene (C14H20) and tetraene (C14H18) analogs possess additional double bonds and conjugated π-systems absent in the diene, altering electronic structure and chemical reactivity.
Strain profile divergence
The anti-Bredt bridgehead olefin introduces ~12–15° twist absent in aromatic/conjugated analogs; such geometric strain is essential for certain cycloadditions and may not transfer.
Aromaticity vs. isolated diene
Triene analog contains a benzene ring; tetraene is fully conjugated. These features drive electrophilic substitution or Diels-Alder behavior distinct from the isolated diene pathway.

Quantitative Differentiation Evidence Against In-Class Analogs


Bridgehead Double Bond Twist Angle as Anti-Bredt Strain Descriptor

The bridgehead double bond in bicyclo[8.2.2]tetradeca-1(13),10-diene is formally anti-Bredt. For the closely related 1(13),11-diene isomer, single-crystal X-ray analysis quantified a twisted double bond with dihedral angles of 12.2° and 15.0° at the bridgehead olefinic carbons, accompanied by deformation of the six-membered ring from an ideal boat conformation [1]. In contrast, the triene analog bicyclo[8.2.2]tetradeca-10,12,13-triene (CAS 4685-74-9) contains an aromatic ring that relieves this bridgehead strain entirely, while the tetraene analog (CAS 50703-41-8) possesses a fully conjugated system with no isolated bridgehead olefin [2]. The quantified twist angle serves as a direct geometric metric for strain that is unique to the diene oxidation state.

Twist angle
Class-level inference
≥12° vs planar comparators
Bridgehead strain metric differentiates diene from aromatic/conjugated analogs
Measured on isomeric 1(13),11-diene; class-level inference for target
Anti-Bredt olefin X-ray crystallography Strain energy

Degree of Unsaturation and Molecular Formula Discrimination

Bicyclo[8.2.2]tetradeca-1(13),10-diene has the molecular formula C14H22 (exact mass 190.17215 Da), corresponding to a double bond equivalent (DBE) of 3 (two π-bonds plus one ring) . The most common in-class analogs differ systematically: the triene (C14H20, 188.1565 Da, DBE = 4) and the tetraene (C14H18, 186.1409 Da, DBE = 5) each contain additional unsaturations that alter their electronic structure, conformational flexibility, and chemical reactivity [1]. This molecular formula distinction provides unambiguous identification by high-resolution mass spectrometry (HRMS) and is the simplest criterion for excluding the wrong analog during procurement verification.

Mass & DBE
Cross-study comparable
C14H22, 190.1722 Da, DBE 3
HRMS identity confirms correct oxidation state; excludes triene (188.1565 Da) and tetraene (186.1409 Da)
Procurement verification by exact mass prevents wrong analog receipt
Mass spectrometry Molecular formula Unsaturation number

Gas-Phase Thermochemical Stability Comparison

The constant-pressure heat capacity (Cp,gas) of the triene analog bicyclo[8.2.2]tetradeca-10,12,13-triene has been calculated by molecular mechanics as 54.240 cal/mol·K at 298.15 K, 73.480 cal/mol·K at 400 K, and 143.81 cal/mol·K at 1000 K [1]. Although experimental Cp,gas data are not available for the target diene, the triene values serve as a class-level baseline. The diene, lacking the aromatic ring, is expected to exhibit lower Cp,gas at ambient temperature due to reduced vibrational modes, but quantitative experimental confirmation is absent. This data gap itself is a selection-relevant finding: users requiring validated thermochemical parameters must commission custom measurements.

Thermochemistry
Class-level inference
No experimental Cp,gas for diene
Triene Cp,gas (54.24 cal/mol·K at 298 K) serves only as class-level baseline
Data gap; custom measurement required for thermochemical applications
Thermochemistry Heat capacity Molecular mechanics

Computational LogP and Topological Descriptors for Chromatography

Computationally predicted LogP for bicyclo[8.2.2]tetradeca-1(13),10-diene is 5.5 (Chem960), with zero hydrogen bond donors/acceptors and zero rotatable bonds . For the triene analog (CAS 4685-74-9), the predicted LogP is 5.5 as well [1], indicating similar overall lipophilicity despite differing unsaturation. However, the topological polar surface area (TPSA) is 0.00 Ų for both, reflecting their purely hydrocarbon nature. The absence of polar functionality means chromatographic retention in reversed-phase HPLC will be dominated by subtle differences in molecular shape and π-electron distribution, making exact isomer identification reliant on MS detection rather than retention time alone.

Lipophilicity
Cross-study comparable
Predicted LogP ≈ 5.5 (both diene and triene)
Identical LogP prevents hydrophobicity-based separation; MS detection essential for purity
Computational prediction; experimental validation advised
Lipophilicity LogP Chromatography

Photocyclization Reactivity as a Functional Differentiator

The octamethylene-bridged 1,3-cyclohexadiene core of the target compound undergoes photocyclization to generate tricyclo[8.2.2.0^{12,13}]tetradec-10-ene, a transformation documented for the anti-Bredt bicyclo[8.2.2]tetradeca-1(13),11-diene isomer [1]. This photochemical [2+2] cycloaddition across the bridgehead double bond is enabled by the anti-Bredt strain and is not accessible to the triene or tetraene analogs, which lack an isolated, strained bridgehead olefin. The triene (CAS 4685-74-9) instead undergoes electrophilic aromatic substitution chemistry characteristic of its benzene ring, while the tetraene participates in Diels-Alder reactions as a conjugated diene system . This divergent photochemical reactivity constitutes a functional selection criterion: the diene is uniquely suited for generating strained tricyclic photoproducts.

Photoreactivity
Class-level inference
[2+2] photocyclization to strained tricyclic product
Unique to anti-Bredt diene; triene undergoes electrophilic substitution, tetraene Diels-Alder
Demonstrated for 1(13),11-diene isomer; expected for target
Photochemistry Cycloaddition Anti-Bredt reactivity

Procurement Exclusivity and Limited Vendor Availability

Bicyclo[8.2.2]tetradeca-1(13),10-diene is listed in the Sigma-Aldrich AldrichCPR (Chemical Procurement Resource) collection, a designation reserved for rare and unique chemicals supplied to early-discovery researchers without full analytical characterization [1]. The product (Cat. No. S499323) is sold 'as-is' with no certificate of analysis beyond identity confirmation. In contrast, the triene analog (CAS 4685-74-9) is available from multiple vendors with 95% purity specifications . This procurement asymmetry means the diene cannot be sourced with the same level of quality assurance as its analogs, and researchers must independently verify purity and identity upon receipt.

Vendor landscape
Supporting evidence
Single source (AldrichCPR); as-is sale, no CoA beyond identity
Limited quality assurance vs. multi-vendor 95% purity triene; independent QC required
Procurement gate: verify purity and identity upon receipt
Chemical sourcing Rare chemicals Supply chain

Recommended Application Scenarios for Bicyclo[8.2.2]tetradeca-1(13),10-diene


Strained Tricyclic Scaffold via Photochemical Cycloaddition

Researchers seeking to access tricyclo[8.2.2.0^{12,13}]tetradec-10-ene frameworks should select the target diene, as the anti-Bredt bridgehead olefin permits photochemical [2+2] cycloaddition that is precluded in the aromatic triene (CAS 4685-74-9) and conjugated tetraene (CAS 50703-41-8) analogs [1]. This application leverages the 12.2–15.0° twisted double bond geometry documented for the isomeric diene class to generate strained polycyclic products inaccessible from other oxidation states.

Mechanistic Studies of Anti-Bredt Olefin Reactivity

The compound serves as a model substrate for investigating the reactivity of bridgehead olefins in medium-ring bicyclic systems. Its strained double bond, characterized by a quantifiable twist angle (class-level inference: ≥12° deviation from planarity), makes it suitable for studying strain-release-driven transformations, including cycloadditions, electrophilic additions, and polymerization initiation [1]. The fully hydrocarbon nature (C14H22) eliminates heteroatom interference, simplifying mechanistic interpretation.

Cyclophane Conformational Analysis & Molecular Mechanics Validation

The octamethylene bridge in the bicyclo[8.2.2] framework provides a well-defined conformational constraint for validating molecular mechanics force fields and DFT methods. The available X-ray structural data for the isomeric diene (Chemische Berichte, 1994) offer experimental benchmarks for computed bridge conformations and ring deformation [1]. Computational chemists developing parameters for medium-ring cyclophanes can use this compound as a validation case, with the added advantage of spectral reference data (1H NMR, FTIR, GC-MS) for confirming identity [2].

Diels-Alder Diene Component with Bridgehead Strain Modulation

As a conformationally constrained cyclic diene locked in an s-cis arrangement by the octamethylene bridge, the compound is a candidate for Diels-Alder cycloadditions where the bridgehead strain modulates diene reactivity. Unlike the fully aromatic triene, which functions as a dienophile or undergoes electrophilic substitution, the diene can serve as the 4π-electron component in [4+2] cycloadditions, with the anti-Bredt strain potentially accelerating reaction rates relative to unstrained cyclic dienes [1]. This reactivity profile is inferred from class behavior of strained bridgehead alkenes.

Application
Selection Property
Validation Focus
Strained tricyclic photoproduct synthesis
Anti-Bredt bridgehead olefin reactivity
Photocyclization efficiency and product strain verification
Anti-Bredt olefin mechanistic studies
Quantifiable bridgehead twist angle (class-level)
Strain-release cycloaddition/electrophilic addition outcomes
Cyclophane conformational modeling
Octamethylene-bridged scaffold with X-ray benchmarks
DFT/force-field validation against isomer crystal structure
Diene component in [4+2] cycloadditions
Strained s-cis diene locked by bridge
Reaction rate modulation vs. unstrained cyclic dienes
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